6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of tert-butyl groups, a benzyl sulfanyl moiety, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinone core, followed by the introduction of the tert-butyl groups and the benzyl sulfanyl moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the benzyl sulfanyl moiety contribute to the compound’s binding affinity and specificity. The pyrimidinone core can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-butyl)-2-{[4-(tert-butyl)phenyl]sulfanyl}-4(3H)-pyrimidinone
- 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidine
Uniqueness
6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of multiple tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-2-[(4-tert-butylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-15(19(4,5)6)11-16(22)21-17/h7-11H,12H2,1-6H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYWEZNZOPXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.